REACTION_CXSMILES
|
[N:1]1([C:6]2[N:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1>O.N.CO.[Ni]>[N:1]1([C:6]2[C:7]([CH2:8][NH2:9])=[CH:10][CH:11]=[CH:12][N:13]=2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:2.3|
|
Name
|
|
Quantity
|
1.053 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=C(C#N)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt under H2 for 11 h (TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
withdrawn as a wet slurry with the tip of a spatula)
|
Type
|
CUSTOM
|
Details
|
The flask was then sealed with a septum
|
Type
|
CUSTOM
|
Details
|
the air was removed from the system
|
Type
|
CUSTOM
|
Details
|
the flask was flushed with H2 gas under balloon pressure
|
Type
|
CUSTOM
|
Details
|
was then removed with a magnet
|
Type
|
ADDITION
|
Details
|
The translucent white reaction mixture was then diluted with DCM (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the translucent filtrate was concentrated under vacuum
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=NC=CC=C1CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 988 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |